molecular formula C16H13FN4OS B1201484 [[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

Cat. No. B1201484
M. Wt: 328.4 g/mol
InChI Key: JLJNYCOTJDVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea is a member of indoles.

Scientific Research Applications

Synthesis and Structural Characterization

Thioureas, including derivatives similar to [[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea, are significant in organic synthesis. For instance, one study focused on synthesizing a compound related to thiourea, demonstrating its structural properties through spectroscopy and crystallography. The molecule featured an L-shaped conformation and was involved in hydrogen bonding, which could be relevant for similar thiourea compounds (Yeo & Tiekink, 2019).

Biological and Antimicrobial Activities

Thiourea derivatives exhibit significant biological activities. For example, some synthesized thioureas, including fluorobenzoyl and fluorophenyl groups similar to the query compound, have been tested against various bacteria and fungi. These compounds showed promising antimicrobial properties, highlighting the potential use of thiourea derivatives in medical applications (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Photoluminescence and Analytical Applications

The photoluminescence properties of certain thiourea derivatives have been studied, with potential applications in analytical chemistry. For example, one compound showed fluorescence quenching in the presence of chromium(VI) ions, which could be utilized for specific ion detection (Sunil & Rao, 2015).

Applications in Material Science

Thioureas are also used in material science for the synthesis of metal complexes with potential antibacterial and antifungal properties. For example, a zinc-based thiourea complex displayed broad-spectrum biological applications, indicating the versatility of thiourea compounds in forming stable and biologically active complexes (Shakoor & Asghar, 2021).

properties

Product Name

[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]-2-hydroxyindol-3-yl]iminothiourea

InChI

InChI=1S/C16H13FN4OS/c17-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(15(21)22)19-20-16(18)23/h1-8,22H,9H2,(H2,18,23)

InChI Key

JLJNYCOTJDVCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)F)O)N=NC(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
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[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea
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[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea

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